MK-886 sodium salt MK-886 sodium salt Arachidonic acid and selected other polyunsaturated fatty acids are stereoselectively oxygenated at carbon 5 by the non-heme iron containing enzyme 5-lipoxygenase (5-LO). The intervention of a second protein, 5-LO-activating protein (FLAP), is required before 5-LO can become catalytically active. MK-886 binds to FLAP with high-affinity and prevents 5-LO activation. MK-886 inhibits leukotriene biosynthesis in leukocytes with an IC50 of 2.5 nM. In human whole blood, leukotriene biosynthesis is inhibited by MK-886 with an IC50 of 1.1 µM.

Brand Name: Vulcanchem
CAS No.: 118427-55-7
VCID: VC20875663
InChI: InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1
SMILES: CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+]
Molecular Formula: C27H33ClNNaO2S
Molecular Weight: 494.1 g/mol

MK-886 sodium salt

CAS No.: 118427-55-7

Cat. No.: VC20875663

Molecular Formula: C27H33ClNNaO2S

Molecular Weight: 494.1 g/mol

* For research use only. Not for human or veterinary use.

MK-886 sodium salt - 118427-55-7

Specification

Description Arachidonic acid and selected other polyunsaturated fatty acids are stereoselectively oxygenated at carbon 5 by the non-heme iron containing enzyme 5-lipoxygenase (5-LO). The intervention of a second protein, 5-LO-activating protein (FLAP), is required before 5-LO can become catalytically active. MK-886 binds to FLAP with high-affinity and prevents 5-LO activation. MK-886 inhibits leukotriene biosynthesis in leukocytes with an IC50 of 2.5 nM. In human whole blood, leukotriene biosynthesis is inhibited by MK-886 with an IC50 of 1.1 µM.

CAS No. 118427-55-7
Molecular Formula C27H33ClNNaO2S
Molecular Weight 494.1 g/mol
IUPAC Name sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate
Standard InChI InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1
Standard InChI Key CBNCIYNCWVGEKJ-UHFFFAOYSA-M
Isomeric SMILES CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+]
SMILES CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+]
Canonical SMILES CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+]

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